molecular formula C37H31NO5 B1312857 Fmoc-D-Ser(trt)-OH CAS No. 212688-51-2

Fmoc-D-Ser(trt)-OH

Cat. No. B1312857
M. Wt: 569.6 g/mol
InChI Key: UCARTONYOJORBQ-UUWRZZSWSA-N
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Description

Fmoc-D-Ser(Trt)-OH is an amino acid derivative used in chemical synthesis and peptide chemistry . It is a standard building block for the introduction of D-serine amino-acid residues by Fmoc solid-phase peptide synthesis . The compound has a molar mass of 569.65 g/mol .


Synthesis Analysis

Fmoc-D-Ser(Trt)-OH is synthesized using Fmoc solid-phase peptide synthesis . This method involves the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is widely used as a main amine protecting group in peptide synthesis .


Molecular Structure Analysis

The empirical formula of Fmoc-D-Ser(Trt)-OH is C37H31NO5 . The InChI key for this compound is UCARTONYOJORBQ-UUWRZZSWSA-N .


Chemical Reactions Analysis

Fmoc-D-Ser(Trt)-OH is suitable for Fmoc solid-phase peptide synthesis . This process involves the formation of peptide bonds between amino acids to create a peptide chain. The Fmoc group is used to protect the amino group during this synthesis .


Physical And Chemical Properties Analysis

Fmoc-D-Ser(Trt)-OH appears as a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF .

Scientific Research Applications

  • Solid Phase Synthesis of Phosphoserine Peptides : Fmoc-D-Ser(trt)-OH plays a crucial role in the synthesis of serine phosphopeptides, particularly in the context of Alzheimer’s Disease research. It has been utilized in a combined Fmoc-Alloc strategy for the solid phase synthesis of phosphoserine peptides, a method that allows for the synthesis of peptides that were previously unattainable through post-assembly phosphorylation strategies (Shapiro et al., 1996).

  • Synthesis of Morpholine and Thiomorpholine Derivatives : Another application of Fmoc-D-Ser(trt)-OH is in the polymer-supported synthesis of morpholine and thiomorpholine-3-carboxylic acid derivatives. This process begins with immobilized Fmoc-Ser(tBu)-OH and leads to the formation of dihydrooxazines and dihydrothiazines, which have potential uses in various chemical and pharmaceutical applications (Králová et al., 2017).

  • Peptide Synthesis : Fmoc-D-Ser(trt)-OH is instrumental in peptide synthesis. It was found to be particularly effective in the solid phase preparation of partially protected peptides, such as ACTH (fragment 1–10) and peptide T12. These peptides are essential for studying various biological and pathological processes (Barlos et al., 1991).

  • Self-Assembled Structures for Nanotechnology : Recently, it has been discovered that Fmoc-D-Ser(trt)-OH can be used in the self-assembly of certain structures. This application is significant in material science and nanotechnology, as it allows for the design of novel architectures at the molecular level (Kshtriya et al., 2021).

  • Optimization in Solid-Phase Peptide Synthesis : Fmoc-D-Ser(trt)-OH is also essential in optimizing the synthesis processes in solid-phase peptide synthesis. Its application has led to improved efficiencies and reduced racemization during peptide assembly, which is critical for producing peptides with precise structural and functional properties (Kaiser et al., 1996).

  • Glycopeptide Synthesis : The compound has also been used in the synthesis of glycopeptides. This application is particularly relevant in the field of bioconjugate chemistry, where glycopeptides play a crucial role (Ryan et al., 2017).

Safety And Hazards

The safety data sheet (SDS) for Fmoc-D-Ser(Trt)-OH provides information about its potential hazards . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

Future Directions

Fmoc-D-Ser(Trt)-OH, as a bio-inspired building block, shows potential for the fabrication of functional materials . Its self-assembly features and the ability to form nanostructures with diverse morphologies make it a promising candidate for various applications .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H31NO5/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCARTONYOJORBQ-UUWRZZSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469553
Record name Fmoc-O-trityl-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Ser(trt)-OH

CAS RN

212688-51-2
Record name Fmoc-O-trityl-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
Y Zhang, SM Muthana, D Farnsworth… - Journal of the …, 2012 - ACS Publications
Glycopeptides are extremely useful for basic research and clinical applications, but access to structurally defined glycopeptides is limited by the difficulties in synthesizing this class of …
Number of citations: 66 pubs.acs.org
N Bayó‐Puxan, J Tulla‐Puche, F Albericio - 2009 - Wiley Online Library
Investigations into the synthesis of oxathiocoraline, a bicyclic depsipeptide with C 2 symmetry, revealed a number of unexpected side‐reactions that could not be circumvented by …
J Tulla-Puche, N Bayó-Puxan, JA Moreno… - Journal of the …, 2007 - ACS Publications
Oxathiocoraline, a member of the quinoxaline antibiotic family, has been synthesized on solid-phase. The depsipeptide exhibits high synthetic complexity owing to the presence of …
Number of citations: 54 pubs.acs.org
JP Malkinson, MK Anim, M Zloh… - The Journal of …, 2005 - ACS Publications
In this article, the first solid-phase-based total synthesis of TANDEM, a synthetic analogue of triostin A, is described. In initial studies, the synthesis incorporated depsipeptide formation, …
Number of citations: 25 pubs.acs.org
D Singer, R Hoffmann - Peptide-Based Drug Design, 2008 - Springer
Most mammalian proteins are transiently phosphorylated on seryl, threonyl, or tyrosyl positions by kinases and dephosphorylated by phosphatases in response to specific intra- or …
Number of citations: 2 link.springer.com
J Tulla‐Puche, E Marcucci, M Fermin… - … A European Journal, 2008 - Wiley Online Library
Conformationally restricted mobility: The application of an efficient solid-phase strategy based on protection by conformationally restricted mobility (see scheme) has allowed, for the first …
SC Stolze, M Kaiser - Synthesis, 2012 - thieme-connect.com
Peptidic natural products are commonly perceived as ‘simple’ molecules that are easily accessible by standard methods. This review sets out to demonstrate that the total synthesis of …
Number of citations: 48 www.thieme-connect.com
R Zamudio Vázquez - 2014 - diposit.ub.edu
[eng] Triostins are members of the quinoxaline antibiotic family, together with the "prototypical bisintercalator" echinomycin. These molecules display interesting antitumour activities as …
Number of citations: 3 diposit.ub.edu
ML Doligalski - 2016 - search.proquest.com
Cancer is a leading cause of morbidity and mortality in the developed world. While much has been learned about these diseases in the last few decades, one of the main barriers to …
Number of citations: 3 search.proquest.com
N Bayó Puxan - 2006 - diposit.ub.edu
[cat] Els productes naturals són de gran importància en els sistemes de prevenció i de cura de les dolences i malalties de l'ésser humà. Així, un 50% dels fàrmacs actuals estan basats …
Number of citations: 1 diposit.ub.edu

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